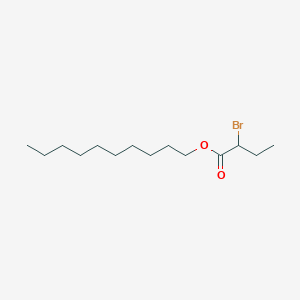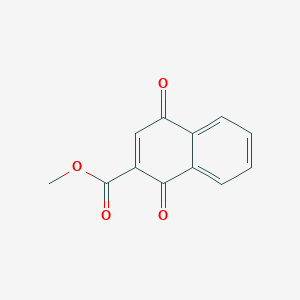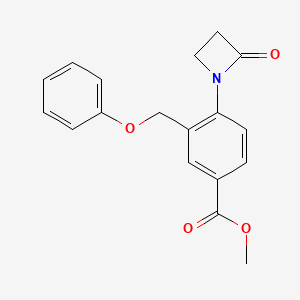
Decyl 2-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 2-bromobutanoate is an organic compound with the molecular formula C14H27BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the second carbon of a butanoate group, which is further esterified with a decyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 2-bromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as decyl 2-hydroxybutanoate, decyl 2-aminobutanoate, or decyl 2-thiobutanoate can be formed.
Reduction: The major product is decyl 2-bromobutanol.
Hydrolysis: The products are 2-bromobutanoic acid and decanol.
Applications De Recherche Scientifique
Decyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl 2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine.
Decyl 2-iodobutanoate: Contains an iodine atom in place of bromine.
Decyl 2-fluorobutanoate: Features a fluorine atom instead of bromine.
Uniqueness
Decyl 2-bromobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Propriétés
| 86711-86-6 | |
Formule moléculaire |
C14H27BrO2 |
Poids moléculaire |
307.27 g/mol |
Nom IUPAC |
decyl 2-bromobutanoate |
InChI |
InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3 |
Clé InChI |
PXWPPMIZSAEDJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/no-structure.png)


![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)



![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
